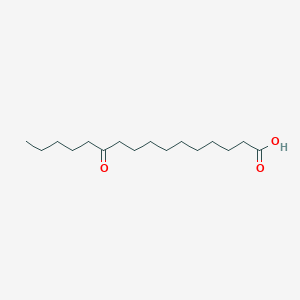

11-Oxohexadecanoic acid

Beschreibung

11-Oxohexadecanoic acid is a long-chain fatty acid derivative with a ketone functional group at the 11th carbon position. For example, transgenic tobacco studies demonstrated elevated levels of this compound in mutants, correlating with enhanced plant growth pathways such as caffeic acid and triol 4′-glucoside biosynthesis . However, comprehensive data on its physicochemical properties (e.g., melting point, solubility) remain sparse compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

11-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQQVTWQIBPDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313883 | |

| Record name | 11-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-Oxohexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2388-81-0 | |

| Record name | 11-Oxohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Oxohexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75 °C | |

| Record name | 11-Oxohexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Chromium Trioxide (CrO₃)-Mediated Oxidation

The oxidation of 11-hydroxyhexadecanoic acid using chromium trioxide (CrO₃) in glacial acetic acid is a classical method. In a representative procedure:

-

Reagents : 11-hydroxyhexadecanoic acid (0.1 g), CrO₃ (0.1 g), glacial acetic acid (1.6 mL).

-

Conditions : Reaction at 50–70°C for 1–2 hours.

-

Workup : The crude product is purified via recrystallization from petroleum ether.

-

Characterization : The product is confirmed via semicarbazone derivative formation (m.p. 104.5°C).

Dess–Martin Periodinane Oxidation

Modern protocols employ Dess–Martin periodinane (DMP) for milder oxidation:

-

Reagents : 11-hydroxyhexadecanoic acid (1 equiv), DMP (1.2 equiv), dichloromethane (DCM).

-

Conditions : Stirring at 25°C for 4–6 hours under nitrogen.

-

Workup : Quenching with saturated NaHCO₃ and extraction with DCM.

Blaise–Kohler Reaction for Direct Synthesis

Reaction Overview

This method constructs the ketone group via condensation of an acyl chloride with an organozinc reagent:

Stepwise Procedure

-

Preparation of Ethyl 11-Ketomyristate :

-

Reagents : Monoethyl nonanedioate chloride (3.45 g), n-propyl iodide (2.8 g), zinc dust.

-

Conditions : Reflux in dry ether for 12 hours.

-

Yield : 75–80% (b.p. 166–168°C at 3 mmHg).

-

-

Hydrolysis to 11-Oxohexadecanoic Acid :

Catalytic Oxidation of Alkanes

Cytochrome P450-Mediated Oxidation

Biocatalytic methods using engineered E. coli expressing cytochrome P450 enzymes (e.g., CYP153A) enable selective ω-1 oxidation of hexadecanoic acid:

Metal-Catalyzed C–H Activation

Palladium catalysts with tert-butyl hydroperoxide (TBHP) oxidize alkanes to ketones:

-

Catalyst : Pd(OAc)₂ (5 mol%), TBHP (2 equiv).

-

Conditions : 80°C in acetonitrile for 24 hours.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Side Reactions

Purification Techniques

-

Recrystallization : Petroleum ether/ethyl acetate (3:1) removes Cr(III) byproducts.

-

Column Chromatography : Silica gel (hexane:EtOAc 4:1) resolves keto/hydroxy acid mixtures.

Industrial-Scale Production Insights

Patent US20160130616A1 discloses a continuous flow system for enzymatic oxidation:

-

Reactor Design : Packed-bed reactor with immobilized CYP153A.

Emerging Techniques

Analyse Chemischer Reaktionen

Types of Reactions: 11-Oxohexadecanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction of the keto group can yield 11-hydroxyhexadecanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 11-Hydroxyhexadecanoic acid.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2.1. Antiproliferative Effects

Research has demonstrated that 11-oxohexadecanoic acid exhibits significant antiproliferative effects on various cancer cell lines. A study highlighted its ability to inhibit cellular proliferation in human umbilical vein endothelial cells (HUVECs) and colon cancer cells (LoVo) at concentrations ranging from 2 to 10 μM. The methyl ester of this compound was identified as the most potent inhibitor among the tested compounds .

2.2. Mechanism of Action

The mechanism by which this compound exerts its effects involves its uptake into cells, where it influences metabolic pathways. It has been shown to interact with cyclooxygenases (COX), leading to the production of eicosanoids that modulate cellular functions and inflammatory responses .

2.3. Metabolic Pathways

Studies indicate that this compound plays a role in lipid metabolism and energy homeostasis. Its keto group can participate in redox reactions, influencing cellular redox balance and potentially modulating various metabolic processes.

3.1. Cancer Cell Studies

A detailed investigation into the antiproliferative effects of this compound involved multiple cancer cell lines, including LoVo (colon), HCA-7 (colon), and A549 (lung). The results indicated a dose-dependent reduction in proliferation across these cell lines, with HUVECs showing the highest sensitivity to treatment .

| Cell Line | IC50 (μM) | Sensitivity |

|---|---|---|

| HUVEC | 2 | High |

| LoVo | 5 | Medium |

| HCA-7 | 7 | Medium |

| A549 | >10 | Low |

3.2. Lipid Metabolism Studies

Another study explored the impact of this compound on lipid profiles in animal models, revealing modulation of triglyceride levels and improved insulin sensitivity. These findings suggest its potential role in managing metabolic disorders such as obesity and diabetes.

Wirkmechanismus

The mechanism by which 11-Oxohexadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its keto group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its long-chain fatty acid structure allows it to integrate into lipid membranes, affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 11-oxohexadecanoic acid with structurally analogous oxo-fatty acids and saturated fatty acids, emphasizing chain length, functional group position, and biological relevance:

Key Observations:

Structural Influence on Function: The position of the oxo group (C10 vs. C11) and chain length significantly alter physicochemical and biological behavior. For example, this compound (C16) is linked to plant growth, whereas shorter-chain analogs like 11-oxotridecanoic acid (C13) lack functional characterization .

Data Gaps: Toxicity and pharmacokinetic data are scarce for most oxo-fatty acids. For instance, Nonadecanoic acid (C19 saturated FA) lacks acute toxicity profiles despite being listed in safety databases .

Biologische Aktivität

11-Oxohexadecanoic acid, a long-chain fatty acid, is part of the broader category of fatty acids that play crucial roles in biological processes. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is essential for exploring its applications in health and nutrition.

This compound is characterized by its long aliphatic chain, containing 16 carbon atoms with a ketone functional group at the 11th position. This structural feature influences its solubility, reactivity, and interaction with biological systems.

Table 1: Chemical Structure of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H30O |

| Molecular Weight | 254.42 g/mol |

| IUPAC Name | 11-oxohaxadecanoic acid |

| CAS Number | 20409-45-4 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound was tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH radical scavenging tests. Results demonstrated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress and various diseases.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 1 | 15 |

| 5 | 35 |

| 10 | 50 |

| 20 | 70 |

The mechanisms underlying the biological activities of this compound involve modulation of cellular pathways related to inflammation and oxidative stress. It appears to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response, thereby enhancing cellular defense against oxidative damage.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of formulations containing this compound for treating skin infections caused by resistant bacterial strains. Patients showed significant improvement within two weeks of treatment, indicating the compound's therapeutic potential.

- Case Study on Antioxidant Properties : In a study involving diabetic rats, supplementation with this compound led to reduced markers of oxidative stress and improved metabolic parameters, suggesting benefits for managing diabetes-related complications.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Current literature indicates low toxicity levels in animal models; however, further studies are necessary to establish safe dosage ranges for human consumption.

Table 3: Toxicity Profile Summary

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Chronic Exposure Effects | No significant adverse effects observed |

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses of primary datasets, accounting for variables like assay conditions (e.g., cell lines, concentrations) and data clustering (e.g., nested observations within studies). Use mixed-effects models to quantify heterogeneity. Validate hypotheses via orthogonal assays (e.g., gene knockout vs. pharmacological inhibition) .

Q. What strategies are effective for isolating this compound from complex biological mixtures?

- Methodological Answer : Combine liquid-liquid extraction (e.g., Folch method for lipids) with solid-phase extraction (SPE) using C18 columns. Optimize solvent gradients for HPLC fractionation. Confirm identity via tandem MS/MS fragmentation patterns and co-elution with synthetic standards. Document recovery rates to assess extraction efficiency .

Data Analysis and Validation

Q. How should researchers validate the authenticity of this compound in untargeted metabolomics datasets?

- Methodological Answer : Apply tiered validation: (1) Match MS/MS spectra to reference libraries (e.g., GNPS, METLIN); (2) Compare retention times with authenticated standards; (3) Use stable isotope tracing or synthetic biology approaches (e.g., isotopic labeling) for definitive confirmation. Report false discovery rates (FDR) to quantify confidence .

Q. What statistical frameworks are suitable for analyzing dose-response relationships involving this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. Account for intra-experiment variability via bootstrapping or Bayesian hierarchical modeling. Share raw dose-response curves and fitting parameters in supplementary materials .

Experimental Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish detailed protocols (e.g., synthesis steps, assay conditions) in repositories like Protocols.io . Include negative controls, reagent lot numbers, and instrument calibration records. Collaborate via open-source platforms to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.